BenchChemオンラインストアへようこそ!

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine

dCTPase inhibition Piperazin-1-ylpyridazine Cancer cell stemness

This compound is a structurally differentiated probe occupying the intersection of GlyT-1 inhibitory benzoyl-piperazines and dCTPase-targeting piperazinyl-pyridazines. The 2-bromo-5-methoxybenzoyl moiety introduces halogen-bonding potential absent from standard GlyT-1 leads, while the 6-cyclopropyl substituent on the pyridazine ring enhances metabolic stability relative to ethyl or unsubstituted analogs. It is ideally suited for dCTPase dependency validation in leukemia and breast cancer cell models and for selectivity profiling against GlyT-1. Procure alongside the 3-cyclopropyl-6-(piperazin-1-yl)pyridazine intermediate (CAS 1550948-34-9) for paired microsomal stability studies. Supplied exclusively for non-human research.

Molecular Formula C19H21BrN4O2
Molecular Weight 417.307
CAS No. 2034233-65-1
Cat. No. B2917115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine
CAS2034233-65-1
Molecular FormulaC19H21BrN4O2
Molecular Weight417.307
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
InChIInChI=1S/C19H21BrN4O2/c1-26-14-4-5-16(20)15(12-14)19(25)24-10-8-23(9-11-24)18-7-6-17(21-22-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3
InChIKeyALUJZTLXUVGHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine (CAS 2034233-65-1): Sourcing the Differentiated Pyridazine Scaffold


3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine, also cataloged as (2-Bromo-5-methoxyphenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone , is a synthetic heterocyclic compound (MF: C19H21BrN4O2, MW: 417.307 g/mol) comprising a piperazine ring N-substituted with a 2-bromo-5-methoxybenzoyl group and a 6-cyclopropylpyridazin-3-yl moiety . This core structure places it at the intersection of two extensively patented ligand chemotypes: benzoyl-piperazines developed as glycine transporter-1 (GlyT-1) inhibitors for CNS disorders [1] and piperazin-1-ylpyridazines identified as potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase) with anticancer potential [2]. The compound is supplied exclusively for non-human research use, and procurement decisions hinge on the structural determinants that differentiate it from in-class analogs in both the benzoyl-piperazine and pyridazine-piperazine families .

3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine Cannot Be Replaced by a Typical Benzoyl-Piperazine or Commercial Pyridazine-Piperazine


Generic substitution within the benzoyl-piperazine or pyridazine-piperazine classes is precluded because the precise combination of substituents on this compound co-determines both its target-class membership and its drug-like physicochemical properties. While broad benzoyl-piperazine patents describe GlyT-1 inhibitors where the benzoyl ring typically bears alkylsulfonyl or cyano substituents [1], the 2-bromo-5-methoxybenzoyl moiety in the target compound introduces a halogen capable of unique halogen-bonding interactions and a methoxy group that modulates electron density on the aromatic ring. Simultaneously, the 6-cyclopropylpyridazine portion places the compound within the dCTPase inhibitor phenotype described by Llona-Minguez et al. [2], a target distinct from GlyT-1. The cyclopropyl appendage is further known to improve metabolic stability by reducing plasma clearance and limiting oxidative metabolism relative to ethyl or unsubstituted pyridazine analogs . An analog lacking the cyclopropyl group (3-cyclopropyl-6-(piperazin-1-yl)pyridazine, CAS 1550948-34-9) is commercially available but is a simpler intermediate devoid of the benzoyl substituent and sold at a different purity grade, illustrating that even minor structural deviations remove the precise pharmacological profile for which this compound is procured .

Quantitative Differentiation Evidence for 3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine vs. Closest Analogs


dCTPase Inhibitor Scaffold Affinity vs. GlyT-1 Inhibitor Benchmark

The target compound contains the piperazin-1-ylpyridazine core that was validated as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors, with lead compounds in this series displaying thermal stabilization of the enzyme and synergistic activity with cytidine analogues against leukemic cells [1]. In contrast, the benzoyl-piperazine core without the pyridazine ring (as in the GlyT-1 patent series) is directed toward glycine transporter inhibition, not dCTPase [2]. Although IC50 values for the exact target compound are not publicly disclosed, its core scaffold distinguishes it from GlyT-1-pure benzoyl-piperazines and positions it for anticancer target validation studies.

dCTPase inhibition Piperazin-1-ylpyridazine Cancer cell stemness

Cyclopropyl Group on Pyridazine: Metabolic Stability Advantage Over Unsubstituted and Ethyl Analogs

The cyclopropyl substituent at the 6-position of the pyridazine ring is structurally distinct from the unsubstituted core (CAS 1550948-34-9) and from ethyl-substituted pyridazine analogs reported in patent literature on antiviral pyridazinamines [1]. Literature on cyclopropyl-containing heterocycles indicates that cyclopropyl groups can reduce plasma clearance, limit polypeptide hydrolysis, and restrict oxidative metabolism relative to alkyl chain counterparts . The target compound is the only commercially cataloged member of the piperazin-1-yl-6-cyclopropylpyridazine family that also carries the 2-bromo-5-methoxybenzoyl moiety, as confirmed by CAS-specific vendor listings .

Metabolic stability Cyclopropyl effect Pyridazine

Vendor-Specified Purity for the Target Compound vs. Unsubstituted Core Piperazine-Pyridazine

The target compound, as cataloged by EvitaChem under catalog number EVT-3054189, is supplied with a molecular weight specification that enables precise solution preparation for quantitative biological assays . In comparison, the unsubstituted core 3-cyclopropyl-6-(piperazin-1-yl)pyridazine is sold by Sigma Aldrich at a purity of 95% . The target compound thus offers a fully elaborated pharmacophore with defined analytical documentation, whereas the simpler core intermediate requires further synthetic transformation to install the 2-bromo-5-methoxybenzoyl group, adding procurement steps and introducing batch-to-batch variability if pursued as a synthetic precursor.

Purity specification Research chemical procurement Quality control

Optimal Research Deployment Scenarios for 3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine Based on Quantitative Evidence


dCTP Pyrophosphatase 1 Target Validation in Oncology

With the piperazin-1-ylpyridazine core explicitly linked to dCTPase inhibition and synergy with cytidine analogues in leukemic cell models [1], this compound should be prioritized as a tool compound for validating dCTPase dependency in breast cancer and leukemia cell lines where dCTPase overexpression is documented [1]. The 2-bromo-5-methoxybenzoyl substituent provides a unique halogen-bonding footprint not present in previously reported lead series, potentially enabling the probing of unexplored sub-pockets within the dCTPase active site.

Metabolic Stability Comparative Studies within Pyridazine-Piperazine Chemotypes

The cyclopropyl group on the pyridazine ring offers a structural handle for head-to-head metabolic stability comparisons against ethyl- and unsubstituted pyridazine analogs . By procuring this compound alongside the 3-cyclopropyl-6-(piperazin-1-yl)pyridazine intermediate (CAS 1550948-34-9), researchers can generate paired microsomal half-life data that isolate the contribution of the 2-bromo-5-methoxybenzoyl substituent on clearance, while also benchmarking the cyclopropyl effect relative to literature values for alkyl-substituted pyridazines .

GlyT-1 vs. dCTPase Selectivity Profiling in Cross-Target Screening Panels

Given the benzoyl-piperazine patent family's emphasis on GlyT-1 inhibition for schizophrenia and Alzheimer's disease [2], this compound can serve as a selectivity probe to determine whether the pyridazine moiety redirects target engagement from glycine transporters to nucleotide pyrophosphatases. Procurement of this compound alongside a known GlyT-1 benzoyl-piperazine reference standard enables parallel IC50 determination in GlyT-1 and dCTPase biochemical assays, generating selectivity ratios that inform chemotype optimization strategies [1][2].

Quote Request

Request a Quote for 3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.